2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate
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Overview
Description
2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate is a complex organic compound characterized by its long-chain fatty acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the necessary fatty acid esters, followed by their coupling with aminoethyl groups under controlled conditions. Common reagents used in these reactions include catalysts like sulfuric acid or p-toluenesulfonic acid, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, continuous stirring, and the use of advanced purification techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert double bonds into single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated fatty acid esters.
Scientific Research Applications
2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound’s long-chain fatty acid esters are of interest in lipid metabolism studies.
Industry: It is used in the formulation of cosmetics, lubricants, and biodegradable materials.
Mechanism of Action
The mechanism by which 2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate exerts its effects involves interactions with lipid membranes and enzymes. The compound’s long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(Z)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate
- 2-[[2-[(E)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate
Uniqueness
The unique aspect of 2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate lies in its specific configuration of Z and E isomers, which can influence its chemical reactivity and biological interactions. This distinct configuration sets it apart from other similar compounds, making it a valuable subject for research and industrial applications.
Properties
CAS No. |
74275-84-6 |
---|---|
Molecular Formula |
C60H109NO7 |
Molecular Weight |
956.5 g/mol |
IUPAC Name |
2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H109NO7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(63)66-54-52-61(53-55-67-59(64)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57(62)56-68-60(65)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-56H2,1-3H3/b28-25-,29-26+,30-27- |
InChI Key |
UYFUMQWAZYCYGR-GTPAAYLHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C\CCCCCCCC)C(=O)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCC=CCCCCCCCC)C(=O)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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